Cas no 98674-96-5 (1,2-bis(4-chlorophenyl)ethane-1,2-diamine)
98674-96-5 structure
Product Name:1,2-bis(4-chlorophenyl)ethane-1,2-diamine
Numero CAS:98674-96-5
MF:C14H14Cl2N2
MW:281.180361270905
CID:796831
PubChem ID:432152
Update Time:2025-04-19
1,2-bis(4-chlorophenyl)ethane-1,2-diamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2-bis(4-chlorophenyl)ethane-1,2-diamine
- 1,2-Bis(4-chlorophenyl)-1,2-ethanediamine
- J-503798
- 1,2-Ethanediamine, 1,2-bis(4-chlorophenyl)-, (1R,2R)-rel-
- MFCD22683215
- MFCD05150371
- CS-0166744
- AKOS015918119
- 98674-96-5
- 1,2-Bis(4-chlorophenyl)ethylenediamine
- SY033696
- FT-0700051
- DS-10801
- SB82227
- SCHEMBL3253726
- O10338
- 1,2-bis(4-chlorophenyl)-ethylene diamine
- FT-0648704
- A863275
- 74641-30-8
- 86212-34-2
- AC-29906
- Meso-1,2-Bis(4-chlorophenyl)ethylenediamine
-
- Inchi: 1S/C14H14Cl2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2
- Chiave InChI: HHPPUZSHKRJDIW-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)C(C(C1C=CC(=CC=1)Cl)N)N
Proprietà calcolate
- Massa esatta: 280.053
- Massa monoisotopica: 280.053
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 18
- Conta legami ruotabili: 3
- Complessità: 220
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 52A^2
- XLogP3: 2.7
Proprietà sperimentali
- Densità: 1.303±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 418.6 °C at 760 mmHg
- Punto di infiammabilità: 418.6 °C at 760 mmHg
- Solubilità: Molto leggermente solubile (0,16 g/l) (25°C),
1,2-bis(4-chlorophenyl)ethane-1,2-diamine Letteratura correlata
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
-
Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
98674-96-5 (1,2-bis(4-chlorophenyl)ethane-1,2-diamine) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso